molecular formula C16H16N4O4 B11035792 2-(2-methoxy-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl)-N-phenylacetamide

2-(2-methoxy-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl)-N-phenylacetamide

Cat. No.: B11035792
M. Wt: 328.32 g/mol
InChI Key: CGUQGTRMGJCPCL-UHFFFAOYSA-N
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Description

2-(2-METHOXY-4,7-DIOXO-3,4,5,6,7,8-HEXAHYDROPYRIDO[2,3-D]PYRIMIDIN-6-YL)-N~1~-PHENYLACETAMIDE is a complex organic compound with a unique structure that includes a pyrido[2,3-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-METHOXY-4,7-DIOXO-3,4,5,6,7,8-HEXAHYDROPYRIDO[2,3-D]PYRIMIDIN-6-YL)-N~1~-PHENYLACETAMIDE typically involves multiple steps, starting from readily available precursors. One common route involves the condensation of a pyrimidine derivative with an appropriate amine, followed by methoxylation and further functionalization to introduce the phenylacetamide group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for temperature and pressure regulation, as well as continuous monitoring of reaction progress, is essential to achieve consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(2-METHOXY-4,7-DIOXO-3,4,5,6,7,8-HEXAHYDROPYRIDO[2,3-D]PYRIMIDIN-6-YL)-N~1~-PHENYLACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve specific solvents, temperatures, and sometimes catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more highly functionalized derivative, while reduction could produce a simpler, more reduced form of the compound .

Scientific Research Applications

2-(2-METHOXY-4,7-DIOXO-3,4,5,6,7,8-HEXAHYDROPYRIDO[2,3-D]PYRIMIDIN-6-YL)-N~1~-PHENYLACETAMIDE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It has potential as a bioactive compound, with studies exploring its effects on various biological systems.

    Medicine: Research is ongoing into its potential therapeutic uses, including as an anti-cancer or anti-inflammatory agent.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 2-(2-METHOXY-4,7-DIOXO-3,4,5,6,7,8-HEXAHYDROPYRIDO[2,3-D]PYRIMIDIN-6-YL)-N~1~-PHENYLACETAMIDE exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological responses. The exact pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

Properties

Molecular Formula

C16H16N4O4

Molecular Weight

328.32 g/mol

IUPAC Name

2-(2-methoxy-4,7-dioxo-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidin-6-yl)-N-phenylacetamide

InChI

InChI=1S/C16H16N4O4/c1-24-16-19-13-11(15(23)20-16)7-9(14(22)18-13)8-12(21)17-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,17,21)(H2,18,19,20,22,23)

InChI Key

CGUQGTRMGJCPCL-UHFFFAOYSA-N

Canonical SMILES

COC1=NC2=C(CC(C(=O)N2)CC(=O)NC3=CC=CC=C3)C(=O)N1

Origin of Product

United States

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